molecular formula C15H14N4O3 B11660092 N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide

N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide

Cat. No.: B11660092
M. Wt: 298.30 g/mol
InChI Key: WROVNHPKEFZVFF-LICLKQGHSA-N
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Description

N'-[1-(3-Aminophenyl)ethylidene]-3-nitrobenzohydrazide (CAS: 300361-44-8) is a synthetic organic compound with the molecular formula C 15 H 14 N 4 O 3 and a molecular weight of 298.30 g/mol . This chemical belongs to the hydrazone class of compounds, which are characterized by an azomethine group (-NH-N=CH-) and are known to exhibit a wide spectrum of biological and pharmacological activities. Hydrazone derivatives are frequently investigated in medicinal chemistry and chemical biology for their potential as enzyme inhibitors and antimicrobial or antitumor agents . While specific biological data for this compound is not fully detailed in the public domain, its molecular structure, featuring both a 3-aminophenyl and a 3-nitrobenzoyl moiety, makes it a versatile scaffold or intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers may explore its utility in developing novel bioenergetic inhibitors, a area of significant interest in anti-infective research, for instance, against persistent bacterial infections . The compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C15H14N4O3/c1-10(11-4-2-6-13(16)8-11)17-18-15(20)12-5-3-7-14(9-12)19(21)22/h2-9H,16H2,1H3,(H,18,20)/b17-10+

InChI Key

WROVNHPKEFZVFF-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an imine bond (C=N). The mechanism is pH-dependent, with acidic or basic conditions accelerating the dehydration step.

Key Steps :

  • Hydrazide Activation : 3-Nitrobenzohydrazide is dissolved in ethanol or methanol.

  • Aldehyde Addition : 3-Aminophenylacetaldehyde is introduced under reflux (60–80°C).

  • Condensation : Acidic (e.g., acetic acid) or basic (e.g., KOH) catalysts facilitate imine formation.

  • Purification : Crude product is recrystallized from ethanol or methanol.

Table 1: Standard Reaction Conditions

ParameterValue/Range
SolventEthanol, Methanol
Temperature60–80°C (reflux)
CatalystAcetic acid, KOH
Reaction Time4–6 hours
Yield70–85%

Solvent and Catalytic Optimization

Solvent Effects

Polar protic solvents (ethanol, methanol) enhance reaction rates by stabilizing intermediates through hydrogen bonding. Ethanol is preferred for its lower toxicity and cost. Non-polar solvents (e.g., toluene) result in incomplete conversion due to poor solubility of reactants.

Catalytic Systems

  • Acidic Catalysis : Acetic acid (5–10 mol%) accelerates dehydration but risks side reactions (e.g., hydrolysis of the nitro group).

  • Basic Catalysis : KOH (5–10 mol%) improves imine formation but may deprotonate the hydrazide, reducing nucleophilicity.

  • Hybrid Systems : Sequential acid-base catalysis (e.g., HCl followed by NaHCO₃) mitigates side reactions while maintaining high yields (80–88%).

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated 90% yield in 20 minutes using ethanol and acetic acid (100°C, 300 W). This method minimizes thermal degradation, making it suitable for heat-sensitive intermediates.

Solid-Phase Synthesis

Immobilizing 3-nitrobenzohydrazide on silica gel enables reagent recycling and simplifies purification. Yields remain moderate (65–75%) due to diffusion limitations.

Purification and Characterization

Recrystallization

Recrystallization from ethanol yields needle-like crystals with >98% purity. Key parameters:

  • Solvent Ratio : Ethanol-water (3:1 v/v) optimizes solubility and crystal growth.

  • Cooling Rate : Gradual cooling (0.5°C/min) prevents occlusions.

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products (e.g., unreacted aldehyde). Purity exceeds 99% but increases production costs.

Table 2: Comparative Purification Methods

MethodPurity (%)CostTime (h)
Recrystallization98–99Low6–8
Column Chromatography99+High12–24

Industrial-Scale Production

Batch Reactor Synthesis

Scaling the condensation reaction to 100-L batches requires:

  • Temperature Control : Jacketed reactors maintain ±2°C of setpoint.

  • Agitation : High-shear mixing ensures homogeneity (500–700 rpm).

  • Yield Optimization : Continuous aldehyde addition prevents excess reagent accumulation (yield: 82–85%).

Green Chemistry Approaches

  • Solvent Recycling : Distillation recovers >90% ethanol, reducing waste.

  • Catalyst Recovery : Acidic ion-exchange resins reuse catalysts for 5–7 cycles.

Analytical Validation

Spectroscopic Confirmation

  • FT-IR : Peaks at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), and 1340 cm⁻¹ (NO₂).

  • ¹H NMR : δ 8.2–8.5 ppm (aromatic H), δ 10.1 ppm (NH).

Purity Assessment

HPLC (C18 column, acetonitrile/water) confirms purity >98% with retention time 6.8 min.

Challenges and Mitigation

By-Product Formation

  • Hydrazone Isomers : E/Z isomerization occurs at >80°C. Lower temperatures (60°C) favor the desired E-isomer.

  • Nitro Group Reduction : Trace metals (e.g., Fe³⁺) catalyze reduction to amine. Use glass-lined reactors to prevent contamination.

Moisture Sensitivity

The imine bond hydrolyzes in aqueous media. Storage under nitrogen (25°C) extends shelf life to 12 months.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

MethodYield (%)Purity (%)Scalability
Conventional Condensation8098High
Microwave-Assisted9099Moderate
Solid-Phase7095Low

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of N’-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide involves its interaction with biological targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can form covalent bonds with proteins, affecting their activity and stability .

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Several analogs with modified benzylidene or hydrazide moieties exhibit notable antimicrobial properties:

  • N’-[4-[(4-Chlorophenylimino)methyl]benzylidene]-3-nitrobenzohydrazide (25): This derivative, bearing a 4-chlorophenylimino group on the benzylidene ring, demonstrates potent antimicrobial activity (pMICam = 1.51).
  • N’-[1-(4-Aminophenyl)ethylidene]-5-formyl-2-methylfuran-3-carbohydrazide (12, 16): While structurally distinct (furan core instead of benzene), this compound acts as a tyrosinase inhibitor, suggesting that the 4-aminophenyl group may favor enzyme interaction over antimicrobial effects compared to the 3-aminophenyl analog .

Key Insight: The position and nature of substituents (e.g., nitro vs. chloro, 3- vs. 4-aminophenyl) critically modulate biological activity. The target compound’s 3-aminophenyl group may offer unique hydrogen-bonding interactions absent in chlorinated analogs.

Enzyme Inhibition Profiles

Hydrazide derivatives often target enzymes such as monoamine oxidase (MAO) and tyrosinase:

  • 1-(Coumarin-3-yl)ethylidene-thiazolylhydrazine (33) : Exhibits MAO-B inhibition (IC50 = 0.89 µM), attributed to the coumarin group’s planar structure enhancing binding to the enzyme’s active site .
  • N'-(1-(4-Aminophenyl)ethylidene)furan-3-carbohydrazide (12, 16): Acts as a competitive tyrosinase inhibitor, with inhibition type determined via Lineweaver-Burk plots .

However, MAO/tyrosinase data for the target compound are unavailable in the provided evidence.

Cytotoxic Potential

  • N'-(1-(4,7-Dihydroxy-2-oxochromen-3-yl)ethylidene)benzohydrazide (7a) : Displays cytotoxicity comparable to doxorubicin, likely due to the hydroxyl and keto groups facilitating redox cycling .
  • 3-Nitrobenzohydrazide derivatives : The nitro group enhances cytotoxicity in some contexts by stabilizing radical intermediates or acting as a leaving group in DNA alkylation .

Key Difference: The target compound’s 3-aminophenyl group may reduce cytotoxicity relative to hydroxylated analogs but could improve selectivity for specific cancer cell lines.

Biological Activity

N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and research findings, supported by data tables and case studies.

Basic Information

PropertyDetails
Chemical Name This compound
CAS Number 300361-44-8
Molecular Formula C15H14N4O3
Molecular Weight 298.30 g/mol
IUPAC Name N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-nitrobenzamide
InChI Key WROVNHPKEFZVFF-LICLKQGHSA-N

This compound exhibits biological activity through several mechanisms:

  • DNA Interaction : The compound can intercalate into DNA, disrupting its structure and function, which inhibits cell proliferation. This property is particularly relevant in cancer therapy.
  • Protein Binding : It can form covalent bonds with proteins, influencing their activity and stability, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research has indicated that this compound may possess significant anticancer properties. A study conducted by demonstrated its effectiveness against various cancer cell lines, showing a dose-dependent inhibition of cell growth.

Case Study: Anticancer Efficacy

A specific study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through the intrinsic pathway, confirmed by increased caspase activity.

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 32 µg/mL, suggesting promising applications in treating bacterial infections.

Molecular Docking Studies

Recent molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in cancer progression.

Binding Affinities

Target ProteinBinding Energy (kcal/mol)
Dihydrofolate reductase-8.5
Topoisomerase II-9.2

These results indicate a strong interaction between the compound and these proteins, supporting its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzohydrazide and 3-aminophenylacetaldehyde under acidic or basic conditions. This process is crucial for obtaining high yields and purity.

Synthetic Route Overview

  • Reactants : 3-nitrobenzohydrazide and 3-aminophenylacetaldehyde.
  • Solvent : Ethanol or methanol.
  • Conditions : Acidic or basic environment.
  • Purification : Recrystallization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide?

  • Methodology : The compound can be synthesized via condensation between 3-nitrobenzohydrazide and 3-aminoacetophenone derivatives under reflux conditions in polar aprotic solvents (e.g., ethanol or methanol). Catalysts such as glacial acetic acid or p-toluenesulfonic acid (PTSA) are often used to accelerate imine bond formation .
  • Key Steps : Monitor reaction progress via thin-layer chromatography (TLC). Purify the product using recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized structurally and spectroscopically?

  • Techniques :

  • 1H/13C NMR : Confirm the presence of the hydrazide backbone (N–H ~10-12 ppm), aromatic protons (δ 6.5-8.5 ppm), and nitro group-induced deshielding .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement and WinGX for data processing .
  • FT-IR : Identify C=O (1650-1700 cm⁻¹), N–H (3200-3300 cm⁻¹), and NO₂ (1520-1350 cm⁻¹) stretches .

Q. What functional groups dictate its reactivity?

  • Reactive Sites :

  • Nitro group : Participates in nucleophilic substitution (e.g., reduction to amine using SnCl₂/HCl) .
  • Hydrazide moiety : Forms coordination complexes with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .
  • Amino group : Enables Schiff base derivatization or coupling with bioactive moieties .

Advanced Research Questions

Q. How do intermolecular interactions influence its crystallographic behavior?

  • Analysis : The compound forms N–H⋯O and C–H⋯O hydrogen bonds, creating sheet-like or chain structures. Disordered solvent molecules in the lattice may require TLS refinement in SHELXL .
  • Challenges : Address twinning or partial occupancy using PLATON/ADDSYM. High-resolution data (d < 0.8 Å) is critical for accurate thermal parameter modeling .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

Dose-response assays : Validate IC₅₀ values using standardized protocols (e.g., MAO-B inhibition in ).

SAR studies : Modify substituents (e.g., replace nitro with cyano) to isolate pharmacophore contributions .

Computational docking : Compare binding modes in AutoDock Vina to explain selectivity discrepancies .

Q. How does the compound’s stability vary under different experimental conditions?

  • Stability Profiling :

  • Thermal : Perform thermogravimetric analysis (TGA) to assess decomposition above 200°C.
  • Solvent : Test solubility in DMSO (common for bioassays) vs. aqueous buffers (pH 7.4) using UV-Vis spectroscopy .
  • Light sensitivity : Store in amber vials if nitro group-mediated photodegradation is observed .

Q. Can computational methods predict its supramolecular assembly?

  • Modeling : Use Mercury (CCDC) to simulate crystal packing from Hirshfeld surfaces. Compare predicted vs. experimental π-π stacking distances (e.g., 3.4-3.6 Å for aromatic overlaps) .
  • Validation : Cross-check with Powder XRD data to confirm polymorphism or phase purity .

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